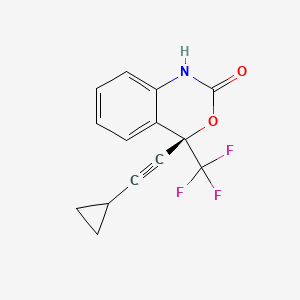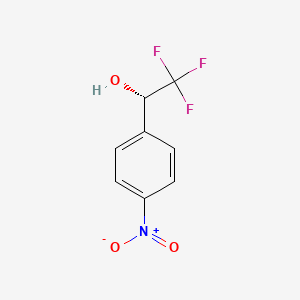
cis-2,3-Dimethyl-2-butene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2,3-Dimethyl-2-butene-1,4-diol: is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethyl-2-butene-1,4-diol typically involves the hydrogenation of 2,3-dimethyl-1,3-butadiene in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the selective formation of the cis-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions:
Oxidation: cis-2,3-Dimethyl-2-butene-1,4-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or ethers.
科学研究应用
Chemistry: cis-2,3-Dimethyl-2-butene-1,4-diol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diols.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, resins, and coatings.
作用机制
The mechanism of action of cis-2,3-Dimethyl-2-butene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
相似化合物的比较
cis-2-Butene-1,4-diol: Similar in structure but lacks the methyl groups.
trans-2,3-Dimethyl-2-butene-1,4-diol: The trans-isomer of the compound.
2,3-Dimethyl-1,4-butanediol: A saturated analog of the compound.
Uniqueness: cis-2,3-Dimethyl-2-butene-1,4-diol is unique due to its specific cis-configuration and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific structural attributes are required.
属性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC 名称 |
(Z)-2,3-dimethylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5- |
InChI 键 |
LHWNRQDQUXQQPG-WAYWQWQTSA-N |
手性 SMILES |
C/C(=C(\C)/CO)/CO |
规范 SMILES |
CC(=C(C)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
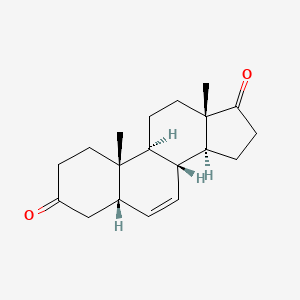
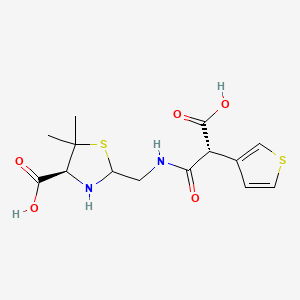
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
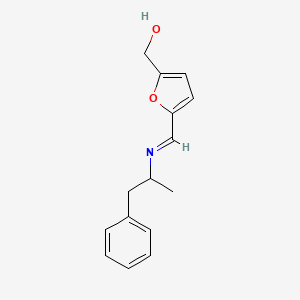
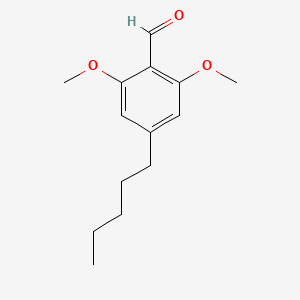
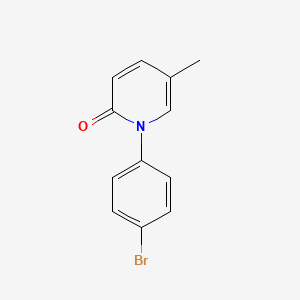

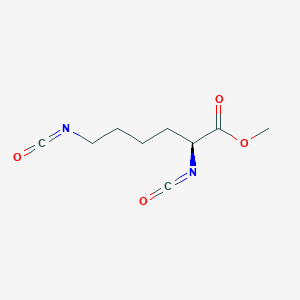
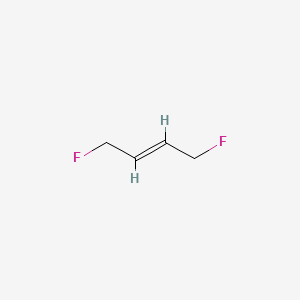
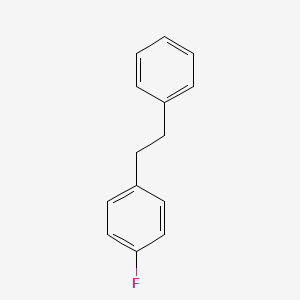
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
